molecular formula C14H20O6 B14724751 1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester CAS No. 7176-17-2

1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester

Cat. No.: B14724751
CAS No.: 7176-17-2
M. Wt: 284.30 g/mol
InChI Key: HGXHJQLDZPXEOG-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester is an organic compound with the molecular formula C14H18O6. It is a derivative of 1,4-cyclohexanedicarboxylic acid, where the carboxylic acid groups are esterified with oxiranylmethyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with oxiranylmethyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The oxiranylmethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 1,4-Cyclohexanedicarboxylic acid.

    Reduction: 1,4-Cyclohexanedicarboxylic acid, bis(hydroxymethyl) ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, providing enhanced mechanical properties and thermal stability.

    Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its excellent chemical resistance and durability.

    Biology and Medicine: It is explored for its potential use in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.

    Industry: The compound is used in the production of high-performance plastics and resins, contributing to the development of lightweight and durable materials.

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester involves its interaction with various molecular targets and pathways. In polymer chemistry, the ester groups participate in polymerization reactions, forming long-chain polymers with desirable properties. In drug delivery systems, the compound can encapsulate therapeutic agents, protecting them from degradation and facilitating their controlled release.

Comparison with Similar Compounds

1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester can be compared with other similar compounds, such as:

    1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester: This compound has similar ester groups but differs in the position of the carboxylic acid groups on the cyclohexane ring.

    1,4-Cyclohexanedicarboxylic acid, bis(2-hydroxyethyl) ester: This compound has hydroxyl groups instead of oxiranylmethyl groups, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific ester groups, which provide distinct reactivity and functionality in various applications.

Properties

CAS No.

7176-17-2

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

bis(oxiran-2-ylmethyl) cyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C14H20O6/c15-13(19-7-11-5-17-11)9-1-2-10(4-3-9)14(16)20-8-12-6-18-12/h9-12H,1-8H2

InChI Key

HGXHJQLDZPXEOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)OCC2CO2)C(=O)OCC3CO3

Origin of Product

United States

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